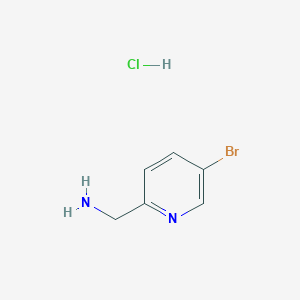

(5-Bromopyridin-2-yl)methanamine hydrochloride

Descripción general

Descripción

(5-Bromopyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then subjected to a reaction with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, and they typically involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromopyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include primary amines.

Coupling Reactions: Products include biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a candidate for developing treatments for conditions such as cancer and neurodegenerative diseases .

- Enzyme Inhibition :

- Biological Activity :

Biochemical Research

- Receptor Binding Studies :

- Mechanistic Studies :

Material Science Applications

- Development of Advanced Materials :

- Research into the properties of (5-Bromopyridin-2-yl)methanamine has led to its exploration in material science, particularly for creating polymers and coatings with specialized chemical properties. This application is driven by the compound's unique structural attributes that enhance material performance .

Data Table: Summary of Applications

Case Studies

-

Case Study on Enzyme Inhibition :

- A study published in a peer-reviewed journal demonstrated that (5-Bromopyridin-2-yl)methanamine effectively inhibited a specific kinase involved in cancer cell proliferation. The results indicated a significant reduction in cell growth when treated with the compound, highlighting its potential as an anti-cancer agent.

- Pharmaceutical Synthesis :

Mecanismo De Acción

The mechanism of action of (5-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride

- (6-Bromopyridin-2-yl)methanamine hydrochloride

- (5-Bromopyridin-3-yl)methanamine

Uniqueness

(5-Bromopyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with biological targets are required .

Actividad Biológica

(5-Bromopyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which significantly influences its biological properties. The molecular formula is with a molecular weight of approximately 188.03 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, derivatives of similar methanamine compounds have demonstrated significant inhibition against SIRT2, a target for cancer therapy .

- Receptor Modulation : It may act on various receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to alterations in cell proliferation and apoptosis .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For example:

- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. A concentration-dependent increase in reactive oxygen species (ROS) production was observed, which is often associated with apoptosis induction .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of ROS and apoptosis |

| MCF-7 | 8.0 | Cell cycle arrest |

| A549 | 10.0 | Enzyme inhibition |

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that derivatives possess significant inhibitory effects against mycobacterial strains, which are relevant in the treatment of tuberculosis and other infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of halogen substituents on the pyridine ring enhances lipophilicity and biological activity.

- Amino Group Positioning : Variations in the positioning of the amino group have been correlated with changes in potency against cancer cell lines.

- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a significant role in binding affinity to target proteins .

Case Studies

- SIRT2 Inhibition : A study explored the effects of (5-Bromopyridin-2-yl)methanamine derivatives on SIRT2 inhibition, revealing an IC50 value of 2.47 μM for one derivative, indicating strong potential as a therapeutic agent against cancer .

- Antimycobacterial Activity : In another investigation, compounds derived from (5-Bromopyridin-2-yl)methanamine were shown to possess potent anti-mycobacterial activities with MIC values ranging from 0.2 to 1.5 µg/mL against Mycobacterium smegmatis.

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUYYZYIDJRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735477 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241911-26-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.